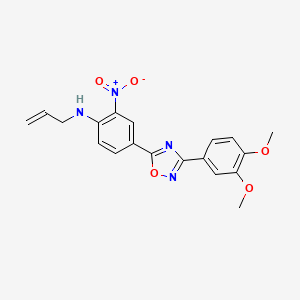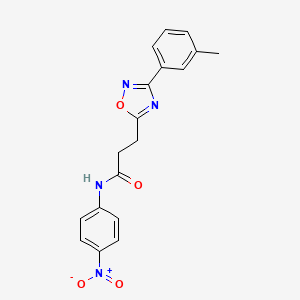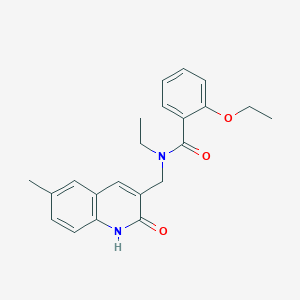![molecular formula C18H21FN2O3S B7714301 methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate, also known as MMB, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the regulation of cell growth and division, and its dysregulation is implicated in the development and progression of various cancers.
作用机制
The c-Myc/Max interaction is critical for the regulation of cell growth and division. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth, proliferation, and differentiation. It forms a complex with Max, which enhances its transcriptional activity. methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate disrupts this interaction by binding to c-Myc and preventing its association with Max, leading to the inhibition of c-Myc-dependent gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial protein-protein interactions. methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
Methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has several advantages for lab experiments. It is a highly selective inhibitor of the c-Myc/Max interaction, which makes it a valuable tool for studying the role of this interaction in cancer and other diseases. Additionally, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has low toxicity and is stable in biological systems, which makes it suitable for in vitro and in vivo studies. However, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has some limitations for lab experiments, including its relatively high cost and the need for specialized expertise in its synthesis and characterization.
未来方向
For methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate research include the development of analogs, combination therapy, diagnostic tools, and the study of its role in other diseases.
合成方法
The synthesis of methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl 2-bromoacetate to yield methyl 2-(4-fluorobenzylamino)acetate. This intermediate is then reacted with benzoic acid and treated with methanesulfonyl chloride to yield methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate. The final product is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
Methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells, by disrupting the c-Myc/Max interaction. Additionally, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-13-5-4-6-17(14(13)2)20-18(22)12-21(25(3,23)24)11-15-7-9-16(19)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWKSIHEVQQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)




![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)